Linalyl butyrate

Catalog No.
S580509
CAS No.
78-36-4
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalyl butyrate

CAS Number

78-36-4

Product Name

Linalyl butyrate

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl butanoate

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3

InChI Key

FHLGUOHLUFIAAA-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C)(CCC=C(C)C)C=C

solubility

soluble in alcohols and oils, slightly soluble in water
1 ml in 3 ml 80% alcohol (in ethanol)

Synonyms

3,7-dimethyl-1,6-octadien-3-yl butyrate, linalyl butyrate

Canonical SMILES

CCCC(=O)OC(C)(CCC=C(C)C)C=C

Antimicrobial Activity:

Linalyl butyrate has been shown to possess antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against:

  • Foodborne pathogens: Linalyl butyrate exhibited activity against Escherichia coli and Salmonella enterica, which are common causes of foodborne illness.
  • Fungal pathogens: Research suggests that linalyl butyrate may be effective against Candida albicans, a fungus that can cause infections in immunocompromised individuals [].

Insecticidal Potential:

Studies have explored the potential of linalyl butyrate as an insecticide. Research suggests that it may be effective against:

  • Mosquitoes: Linalyl butyrate has been shown to repel and kill adult mosquitoes.
  • Stored-product insects: Linalyl butyrate demonstrated insecticidal activity against Tribolium castaneum, a common pest of stored grains.

Other Areas of Research:

Linalyl butyrate is being investigated for its potential applications in various other areas of scientific research, including:

  • Cancer research: Studies are exploring the potential anti-cancer properties of linalyl butyrate [].
  • Neurological research: Initial research suggests that linalyl butyrate may have neuroprotective effects [].

Linalyl butyrate is an organic compound classified as an acyclic monoterpenoid, which means it is a type of monoterpene that does not contain a cyclic structure. Its chemical formula is C14H24O2, and it has a molecular weight of approximately 224.34 g/mol. The compound is known for its pleasant fragrance, often described as floral and fruity, making it a popular ingredient in perfumes and flavorings. Linalyl butyrate is derived from linalool, a common terpene found in many essential oils, particularly lavender and bergamot .

The mechanism of action of linalyl butyrate is not extensively studied in scientific research. However, its pleasant odor suggests it interacts with olfactory receptors in the nose, triggering the perception of smell []. In fruits, it likely contributes to attracting insects and animals for seed dispersal.

Linalyl butyrate is generally considered safe for use in flavors and fragrances at approved concentrations []. However, some studies suggest it might cause mild skin irritation in sensitive individuals []. It's important to handle the compound with care, following recommended safety protocols.

Please Note:

  • The information provided is based on current scientific research and might be subject to change as new findings emerge.
  • For specific safety information and handling procedures, refer to the safety data sheet (SDS) for linal
Typical of esters. One significant reaction is hydrolysis, where linalyl butyrate reacts with water to yield linalool and butyric acid. This process can be catalyzed by enzymes such as carboxylesterases, particularly in the gastrointestinal tract . Additionally, linalyl butyrate may participate in lipid peroxidation reactions, which are crucial for understanding its stability and potential biological interactions .

Linalyl butyrate can be synthesized through several methods:

  • Esterification: This method involves the reaction of linalool with butyric acid in the presence of an acid catalyst, typically sulfuric acid. The reaction proceeds under reflux conditions to facilitate the formation of the ester.
  • Transesterification: In this process, another ester can be reacted with linalool to produce linalyl butyrate.
  • Biocatalysis: Enzymatic methods using lipases have also been explored for synthesizing linalyl butyrate due to their specificity and mild reaction conditions .

Linalyl butyrate has various applications across different industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its pleasant aroma.
  • Food Industry: As a flavoring agent, it enhances the sensory profile of food products.
  • Cosmetics: Incorporated into personal care products for its fragrance and potential skin benefits .

Linalyl butyrate shares structural similarities with several other compounds, particularly within the category of linalyl esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Linalyl acetateC12H22O2Most widely used; main component of lavender oil
Linalyl propionateC13H24O2Similar fragrance profile; used in cosmetics
Linalyl isobutyrateC13H24O2Exhibits antimicrobial properties
Linalyl phenylacetateC16H24O2Used in fragrances; hydrolyzes similarly

Uniqueness: Linalyl butyrate's distinctiveness lies in its specific ester group (butyric acid) that contributes to its unique aroma profile compared to other linalyl esters. Its applications in both food flavoring and fragrance make it versatile within industrial contexts .

Physical Description

Liquid
colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odou

XLogP3

4.1

Density

d 0.9
0.855-0.905

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 283 of 311 companies (only ~ 9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

78-36-4

Wikipedia

Linalyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-15-2023

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